(R)-3-Amino-1-methylazepan-2-one hydrochloride
Description
(R)-3-Amino-1-methylazepan-2-one hydrochloride is a chiral azepane derivative with a seven-membered lactam ring structure. The compound features a stereogenic center at the C3 position, making it the (R)-enantiomer of the 3-amino-1-methylazepan-2-one family. It is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of peptidomimetics or enzyme inhibitors .
Key properties include:
Properties
IUPAC Name |
(3R)-3-amino-1-methylazepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOUMYQSDCCTNG-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H](C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389338-41-3 | |
| Record name | (3R)-3-amino-1-methylazepan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-methylazepan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound to form the azepane ring, followed by the introduction of the amino group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-1-methylazepan-2-one hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-1-methylazepan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted azepane derivatives.
Scientific Research Applications
®-3-Amino-1-methylazepan-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-methylazepan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-3-Amino-1-methylazepan-2-one Hydrochloride
The (S)-enantiomer shares identical molecular weight and functional groups but differs in stereochemistry. This enantiomeric distinction often leads to divergent biological activity. For example:
Research Significance : Enantiomers may exhibit varying binding affinities to biological targets, impacting their utility in asymmetric synthesis or chiral drug development .
Substituent Variants: Ethyl vs. Methyl Derivatives
(R)-3-Amino-1-ethylazepan-2-one differs by an ethyl group replacing the methyl group at the N1 position. This modification alters lipophilicity and steric bulk:
tert-Butyl-Protected Analogs
Examples include tert-butyl 3-aminoazepane-1-carboxylate and its (R)-configured derivative:
Functional Role : The tert-butyl group enhances steric protection of the amine, making these derivatives useful in stepwise peptide synthesis or as intermediates in protected form .
Research Findings and Pharmacological Relevance
- Stereochemical Impact : The (R)-configuration may favor interactions with specific enzyme active sites, as seen in related azepane-based protease inhibitors .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vitro assays or formulation development .
- Synthetic Utility : These compounds are frequently used in fragment-based drug design, leveraging their rigid lactam scaffolds to mimic peptide conformations .
Biological Activity
(R)-3-Amino-1-methylazepan-2-one hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered azepane ring with an amino group and a methyl substituent. Its molecular formula is , with a molecular weight of approximately 178.66 g/mol . The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications.
Biological Activity
Mechanism of Action:
Research indicates that this compound may act as an inhibitor of peptide deformylase, an enzyme crucial for bacterial protein synthesis. This inhibition can lead to antibacterial effects, positioning the compound as a candidate for developing new antibiotics.
Antibacterial Properties:
The compound's potential as an antibiotic has been highlighted in studies focusing on its interaction with bacterial systems. By inhibiting peptide deformylase, it disrupts the normal protein synthesis pathways in bacteria, which may lead to cell death or growth inhibition.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds. Below is a table summarizing some structural analogs and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-1-methylpyrrolidine | Five-membered ring with amino group | More stable than azepane derivatives; less steric hindrance |
| 3-Aminomorpholine | Six-membered morpholine ring | Exhibits different biological activities; used in CNS drugs |
| 4-Aminopiperidine | Six-membered piperidine ring | Known for analgesic properties; broader pharmacological profile |
This compound stands out due to its specific azepane structure, which may confer unique properties not found in other similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Inhibition Studies:
A study demonstrated that the compound effectively inhibits peptide deformylase in vitro, showcasing its potential as a lead compound for antibiotic development. -
Pharmacological Profiling:
In a pharmacological evaluation, this compound exhibited promising antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. -
Toxicological Assessments:
Toxicological studies have indicated that the compound has a favorable safety profile at therapeutic doses, making it a viable candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
